Orthosteric vs. Allosteric TYK2 Binding
Tyk2-IN-8 binds orthosterically to the TYK2 JH1 catalytic domain (IC₅₀ = 17 nM), in contrast to deucravacitinib which binds allosterically to the TYK2 JH2 regulatory pseudokinase domain (IC₅₀ = 0.2 nM) and shows no measurable JH1 domain binding (IC₅₀ >10,000 nM) [1]. This orthosteric binding modality results in a distinct selectivity pattern where Tyk2-IN-8 retains residual JAK1 and JAK2 inhibition, whereas deucravacitinib shows no detectable JAK1/2/3 activity at 10 μM [1]. Brepocitinib, another orthosteric comparator, shows comparable TYK2 potency (IC₅₀ = 23 nM) but substantially higher JAK1 inhibition (IC₅₀ = 17 nM), yielding a dual JAK1/TYK2 profile rather than TYK2 selectivity [1].
| Evidence Dimension | TYK2 JH1 catalytic domain binding (orthosteric) |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM (TYK2 JH1) |
| Comparator Or Baseline | Deucravacitinib: TYK2 JH1 IC₅₀ >10,000 nM; Brepocitinib: TYK2 JH1 IC₅₀ = 23 nM |
| Quantified Difference | Tyk2-IN-8 shows >588-fold higher JH1 potency than deucravacitinib; Tyk2-IN-8 has 1.35-fold higher JH1 potency than brepocitinib |
| Conditions | Cell-free biochemical assay; TYK2 catalytic domain binding |
Why This Matters
Orthosteric vs. allosteric binding domain determines distinct JAK family cross-reactivity profiles and may influence clinical safety signature, making Tyk2-IN-8 the appropriate selection for experiments requiring JH1 catalytic domain engagement with measurable JAK1/2 co-inhibition.
- [1] Academic OUP. Table 2: In Vitro Selectivity Profile of JAK and TYK2 Inhibitors. Comparative IC₅₀ values for PF-06826647, deucravacitinib, and brepocitinib. View Source
